![molecular formula C25H28N4O4S B2918127 N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-49-2](/img/structure/B2918127.png)
N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation is implicated in a variety of diseases, including cancer, diabetes, and neurodegeneration. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Scientific Research Applications
Polymorphic Transformations and Pressure Effects
Studies on similar compounds with azepan-1-yl components have explored polymorphic transformations, which are changes in the crystalline structure without altering the chemical composition. For instance, research on tolazamide (N-[(azepan-1-ylamino)carbonyl]-4-methylbenzenesulfonamide), a related compound, has shown that different polymorphic forms exhibit diverse physical properties and molecular packings. The investigation into the effects of pressure on these polymorphs revealed that transformations between polymorphs could be influenced by external conditions like pressure and solvent presence, impacting the material's stability and solubility (Fedorov et al., 2017).
Nanoparticle Synthesis and Characterization
Research on compounds structurally related to N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide has extended into the field of nanotechnology, specifically in the synthesis and characterization of metal complexes and their derived nanoparticles. For example, a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide has been synthesized and characterized, showing potential applications in material science for the fabrication of nanocrystals with specific properties (Saeed et al., 2013).
Ring Expansion and Chemical Reactivity
The synthesis and reactivity of compounds containing azepan-1-yl and similar structural elements have been extensively studied. Research has shown that these compounds can undergo ring expansion and substitution reactions, leading to the formation of new heterocyclic structures with potential pharmacological applications. These reactions highlight the chemical versatility and potential utility of such compounds in the development of new therapeutic agents and materials (Ames et al., 1974).
Photodynamic Biological Actions
The photodynamic action of compounds structurally related to N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide has been a subject of interest, particularly in understanding their biological effects under light exposure. Research on tolazamide, a similar sulfonamide derivative, has demonstrated its ability to induce lipid peroxidation, suggesting potential applications in photodynamic therapy and the study of drug-light interactions in biological systems (Gupta et al., 2013).
properties
IUPAC Name |
N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c30-24(27-14-5-1-2-6-15-27)18-34-23-17-28(22-8-4-3-7-21(22)23)16-13-26-25(31)19-9-11-20(12-10-19)29(32)33/h3-4,7-12,17H,1-2,5-6,13-16,18H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNLCFGXUYHPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.